molecular formula C26H26FN5O2 B2983075 7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 923178-95-4

7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2983075
CAS No.: 923178-95-4
M. Wt: 459.525
InChI Key: ZNCMGJOCZDIOST-UHFFFAOYSA-N
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Description

7-(4-(4-Fluorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a synthetically designed chemical compound intended for research and development purposes. This complex molecule features a pyrazolopyridin-one core structure, a scaffold of significant interest in medicinal chemistry due to its prevalence in pharmacologically active compounds . The structure is further functionalized with a 4-fluorophenyl piperazine unit, a common motif known to influence a compound's binding affinity and pharmacokinetic properties , and a phenyl substituent at the 2-position. The propyl group at the 5-position contributes to the molecule's overall lipophilicity. The specific biological activity, mechanism of action, and research applications for this compound are not yet fully characterized and require further investigation by qualified researchers. Potential research areas could include the exploration of its interactions with various enzymatic targets or cellular receptors, given the known bioactivity of similar heterocyclic frameworks . Researchers are encouraged to conduct their own safety and efficacy evaluations. This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-2-phenyl-5-propylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN5O2/c1-2-12-29-17-22(24-23(18-29)26(34)32(28-24)21-6-4-3-5-7-21)25(33)31-15-13-30(14-16-31)20-10-8-19(27)9-11-20/h3-11,17-18H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCMGJOCZDIOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[4,3-c]pyridin-3(5H)-one core: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

    Introduction of the phenyl and propyl groups: These groups can be added through substitution reactions using reagents such as phenylboronic acid and propyl halides.

    Attachment of the piperazine ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.

    Incorporation of the fluorophenyl group: This step involves the use of fluorinated aromatic compounds in a coupling reaction to attach the fluorophenyl group to the piperazine ring.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes using high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one: has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.

    Pharmacology: Researchers investigate its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.

    Industrial Chemistry: It serves as a precursor or intermediate in the synthesis of more complex molecules with potential commercial applications.

Mechanism of Action

The mechanism of action of 7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to neurotransmitter receptors in the brain, altering signal transduction and affecting neurological functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substituent Variations

Compound A belongs to the pyrazolo-pyridinone/pyrimidinone family, a scaffold known for diverse bioactivities. Key structural analogs include:

Table 1: Structural Comparison of Compound A and Analogs
Compound Name Core Structure Position 2 Position 5 Position 7 Substituent Molecular Weight Key Features
Compound A (Target) Pyrazolo[4,3-c]pyridin-3(5H)-one Phenyl Propyl 4-(4-fluorophenyl)piperazine-1-carbonyl ~495 (calculated) Enhanced metabolic stability
MK8 (Compound 47, ) Pyrazolo[1,5-a]pyrimidin-7(4H)-one 4-Fluorophenyl Phenyl N/A Not reported Fluorophenyl enhances binding
Compound Pyrazolo[4,3-c]pyridin-3(5H)-one Phenyl 2-Methoxyethyl 4-(furan-2-carbonyl)piperazine-1-carbonyl Not reported Furan group alters solubility
Compound Pyrazolo[4,3-c]pyridin-3(5H)-one Phenyl (THF-2-yl)methyl 4-(cyclopropanecarbonyl)piperazine-1-carbonyl 475.5 Cyclopropane improves stability

Key Observations :

  • Position 7 : Compound A’s 4-fluorophenyl piperazine distinguishes it from analogs with furan () or cyclopropane () groups. The fluorine atom likely enhances electronic interactions with target receptors compared to bulkier substituents .

Structure-Activity Relationship (SAR) Insights

  • Fluorophenyl vs. Chlorophenyl : In MK8 (4-fluorophenyl) and MK7 (3-chlorophenyl), fluorination improves receptor affinity due to reduced steric hindrance and enhanced electronic effects .
  • Piperazine Modifications : Cyclopropanecarbonyl () and furan-carbonyl () groups at position 7 may reduce metabolic degradation compared to unsubstituted piperazines, as seen in CNS drug design .
  • Position 5 Substituents : Propyl chains (Compound A) vs. polar groups (e.g., 2-methoxyethyl in ) balance lipophilicity and solubility, critical for oral bioavailability .

Pharmacological and Physicochemical Properties

Table 2: Comparative Physicochemical Properties
Property Compound A (Target) MK8 () Compound Compound
Calculated LogP ~3.8 ~3.2 ~2.5 ~2.9
Water Solubility Low Moderate Moderate Low
Metabolic Stability High (fluorophenyl) Moderate Moderate High (cyclopropane)

Notes:

  • Metabolic Stability : Fluorine and cyclopropane substituents reduce cytochrome P450-mediated oxidation, extending half-life .

Biological Activity

7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo[4,3-c]pyridin core with a fluorophenylpiperazine moiety. Its molecular formula is C25H24FN5O2C_{25}H_{24}FN_5O_2 and it has a molecular weight of approximately 445.5 g/mol. The presence of the fluorine atom in the structure is significant as it can enhance metabolic stability and bioavailability.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent in treating neurological disorders, cancer, and other conditions.

Pharmacological Properties

  • Antitumor Activity :
    • Research indicates that derivatives of pyrazolo compounds exhibit significant antitumor effects. For example, compounds similar to this compound have shown inhibitory effects against various cancer cell lines, including melanoma and leukemia, with GI50 values as low as 0.1 μM .
  • Neurological Effects :
    • The compound is being studied for its potential neuroprotective effects. Its interactions with neurotransmitter receptors suggest it may help in conditions like depression and anxiety by modulating serotonin receptors.
  • Antimicrobial Activity :
    • Preliminary studies have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The inhibition rates observed in bioassays indicate promising antibacterial activity .

The mechanisms through which this compound exerts its effects include:

  • Receptor Modulation : The compound interacts with various receptors in the central nervous system, potentially influencing mood and anxiety levels.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.

Case Studies

A recent study explored the synthesis and biological evaluation of related pyrazolo compounds, reporting that several derivatives exhibited notable anticancer activity against cell lines such as HL-60 (leukemia) with inhibition rates exceeding 50% at certain concentrations .

Data Table

Biological ActivityTargetInhibition Rate (%)Concentration (μg/mL)
AntitumorHL-60Up to 54.5940
AntibacterialE. coli7850
Neuroprotective5HT ReceptorsModulation observedN/A

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